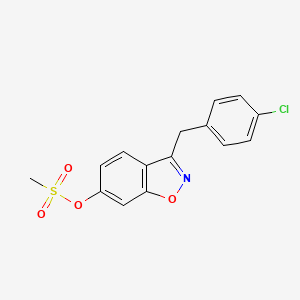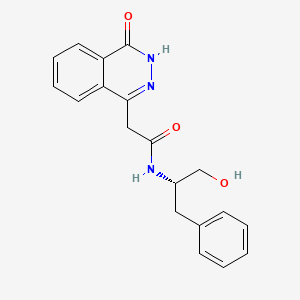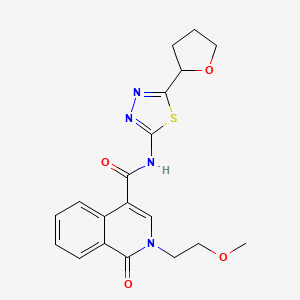![molecular formula C21H19N3O5S B11013054 N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B11013054.png)
N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-methylbenzyl group and a 2-nitrophenylsulfonylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 2-aminobenzoic acid with an appropriate benzyl halide under basic conditions to form the benzamide linkage.
-
Introduction of the 4-Methylbenzyl Group: : The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methylbenzyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Sulfonylation: : The final step involves the introduction of the 2-nitrophenylsulfonyl group. This can be achieved by reacting the intermediate compound with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
-
Reduction: : The compound can be reduced using reagents like lithium aluminum hydride to yield corresponding amines.
-
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the nitrophenylsulfonyl group suggests it could interact with biological targets, making it a candidate for drug development studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The compound’s structure suggests it might exhibit anti-inflammatory or antimicrobial properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenylsulfonyl group could play a key role in binding to the active site of enzymes, while the benzamide core might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-aminobenzamide: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
N-(4-methylbenzyl)-2-{[(2-chlorophenyl)sulfonyl]amino}benzamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group, which could alter its reactivity and biological activity.
Uniqueness
N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide is unique due to the presence of both the 4-methylbenzyl and 2-nitrophenylsulfonyl groups. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(2-nitrophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H19N3O5S/c1-15-10-12-16(13-11-15)14-22-21(25)17-6-2-3-7-18(17)23-30(28,29)20-9-5-4-8-19(20)24(26)27/h2-13,23H,14H2,1H3,(H,22,25) |
InChI Key |
FRDCNDPTQSLRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine](/img/structure/B11012983.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11012991.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11012994.png)




![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11013011.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11013014.png)
![2-[4-methyl-1-oxo-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-2-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11013028.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine](/img/structure/B11013031.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11013044.png)
![N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B11013055.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11013060.png)
